![molecular formula C16H13ClOS B15244189 4-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244189.png)
4-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a chlorophenyl group, a thiobenzaldehyde moiety, and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves multiple steps. One common method starts with the preparation of 3-(4-chlorophenyl)propanoic acid, which can be synthesized from 4-chlorobenzaldehyde through a series of reactions including oxidation and reduction . The next step involves the formation of the thiobenzaldehyde moiety, which can be achieved through the reaction of benzaldehyde with sulfur-containing reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学研究应用
4-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved. The presence of the chlorophenyl group and the thiobenzaldehyde moiety allows it to interact with various molecular targets, leading to diverse biological effects .
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: Shares the chlorophenyl group but lacks the thiobenzaldehyde moiety.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Contains a thiadiazole ring instead of the thiobenzaldehyde moiety.
3-(4-Chlorophenyl)-4-substituted pyrazole derivatives: Feature a pyrazole ring and exhibit different biological activities.
Uniqueness
4-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the combination of the chlorophenyl group, ketone functional group, and thiobenzaldehyde moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it valuable in research and industrial applications.
属性
分子式 |
C16H13ClOS |
|---|---|
分子量 |
288.8 g/mol |
IUPAC 名称 |
4-[3-(4-chlorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H13ClOS/c17-15-8-6-14(7-9-15)16(18)10-5-12-1-3-13(11-19)4-2-12/h1-4,6-9,11H,5,10H2 |
InChI 键 |
QPJGJRZNTWXDES-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Cl)C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


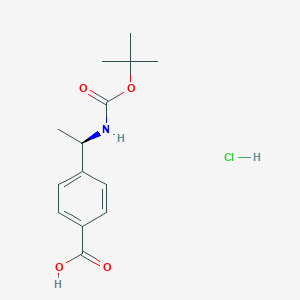
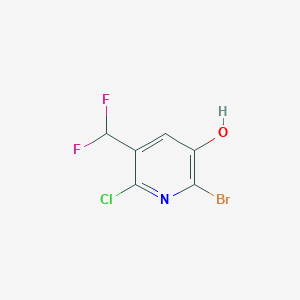

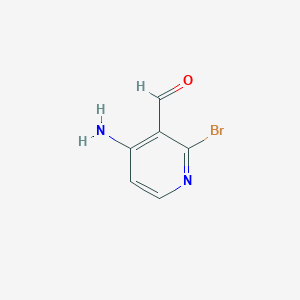
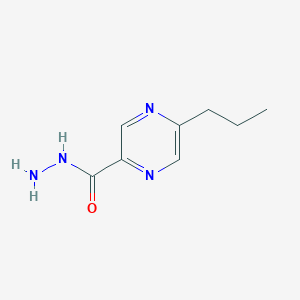
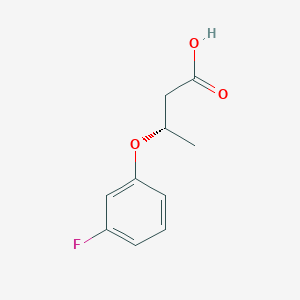
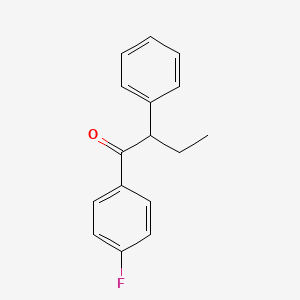
![[4,5'-Bipyrimidine]-4',6(1H,3'H)-dione](/img/structure/B15244165.png)
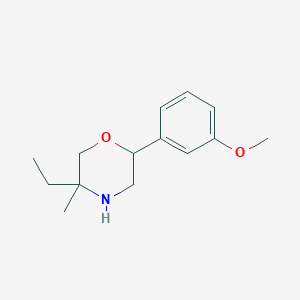
![5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B15244173.png)
![2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15244181.png)
![Tert-butyl 3-amino-6-cyclobutyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B15244198.png)
![Racemic-(1S,3S,4S,5R)-2-Benzyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B15244200.png)
![Octahydro-2H-pyrido[1,2-a]pyrimidine-6-carbonitrile](/img/structure/B15244206.png)
